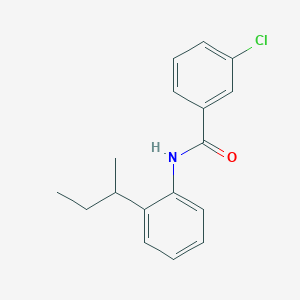

N-(2-sec-butylphenyl)-3-chlorobenzamide

Descripción

N-(2-sec-butylphenyl)-3-chlorobenzamide is a substituted benzamide derivative characterized by a 3-chlorobenzoyl group attached to a 2-sec-butylphenylamine moiety. The 3-chlorobenzamide core is a common pharmacophore, and the 2-sec-butylphenyl substituent likely influences steric and electronic properties, affecting solubility, binding affinity, and metabolic stability.

Propiedades

Fórmula molecular |

C17H18ClNO |

|---|---|

Peso molecular |

287.8 g/mol |

Nombre IUPAC |

N-(2-butan-2-ylphenyl)-3-chlorobenzamide |

InChI |

InChI=1S/C17H18ClNO/c1-3-12(2)15-9-4-5-10-16(15)19-17(20)13-7-6-8-14(18)11-13/h4-12H,3H2,1-2H3,(H,19,20) |

Clave InChI |

JBNIFBFANHYSEX-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |

SMILES canónico |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare N-(2-sec-butylphenyl)-3-chlorobenzamide with structurally related benzamide derivatives from the evidence, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Key Comparative Data of 3-Chlorobenzamide Derivatives

Structural and Functional Comparisons

Core Pharmacophore : All compounds share the 3-chlorobenzamide scaffold, which contributes to hydrogen bonding (via the amide NH and carbonyl) and hydrophobic interactions (via the chlorinated aryl ring) .

Substituent Effects: N-(2-sec-butylphenyl): The bulky sec-butyl group at the 2-position may enhance lipophilicity (logP ~4–5 estimated) compared to smaller substituents (e.g., tert-butyl in 10d, logP ~3.5) . Hydroxyphenyl Derivatives (e.g., 7j): The hydroxyl group enables hydrogen bonding with target proteins, as seen in kinase inhibitors .

Physicochemical Properties

- Lipophilicity : Derivatives with bulky substituents (e.g., 2b , logP 5.44) exhibit higher logP values than smaller analogs (e.g., 4 , logP ~3.0), impacting solubility and ADME profiles .

- Melting Points : Hydroxyphenyl derivatives (e.g., 7j ) have higher melting points (167–169°C) due to intermolecular hydrogen bonding, whereas tert-butyl analogs (e.g., 10d ) are solids with lower thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.